(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride
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Overview
Description
“(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride” is a chemical compound with the IUPAC name “piperidin-4-yl (pyridin-4-yl)methanol dihydrochloride”. It has a molecular weight of 192.26 g/mol . This compound is of particular interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is "1S/C11H16N2O.2ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;;/h1-2,5-6,10-11,13-14H,3-4,7-8H2;2*1H" .Chemical Reactions Analysis
Piperidones, including “this compound”, have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.26 g/mol and a topological polar surface area of 45.2 Ų . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 2 .Scientific Research Applications
(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride has many scientific research applications. It is used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer agents. In addition, this compound is used as a starting material for the synthesis of a variety of other organic compounds, such as organometallic compounds, polymers, and dyes.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is suggested that piperidine derivatives may undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 26518 , which may influence its pharmacokinetic properties.
Result of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry .
Action Environment
The compound is stable at room temperature , which may influence its action and efficacy.
Future Directions
There are several possible future directions for research on (3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. It is also possible to study its potential for use as a catalyst in chemical reactions. Additionally, further research could be done to determine its toxicity and safety profile.
Synthesis Methods
The synthesis of (3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride is usually done through a multi-step process. The first step involves the formation of a pyridine ring from an aldehyde and a piperidine derivative. The second step involves the formation of the this compound by reacting the pyridine ring with an appropriate alcohol. The reaction is usually carried out in a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction is usually complete within a few hours, and the product is then isolated and purified.
Safety and Hazards
The compound is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(3-piperidin-4-ylpyridin-2-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-8-11-10(2-1-5-13-11)9-3-6-12-7-4-9;;/h1-2,5,9,12,14H,3-4,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSOXVHWJCZIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(N=CC=C2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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